Amidantel
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Amidantel can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with dimethylamine to form N-(4-nitrophenyl)-N,N-dimethylamine. This intermediate is then reduced to N-(4-aminophenyl)-N,N-dimethylamine, which undergoes a condensation reaction with methoxyacetyl chloride to yield N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during the synthesis process. The final product is purified using techniques such as recrystallization and chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Amidantel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of deacylated derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Deacylated this compound derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Amidantel has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying aminophenylamidine chemistry and its derivatives.
Biology: Investigated for its effects on parasitic organisms and its potential as an anthelminthic agent.
Medicine: Explored for its therapeutic potential in treating parasitic infections in animals and humans.
Industry: Utilized in the development of veterinary pharmaceuticals and as a reference compound in analytical studies
Mechanism of Action
Amidantel exerts its anthelminthic effects by targeting the neuromuscular system of parasites. It acts as an agonist at nicotinic acetylcholine receptors, leading to paralysis and subsequent death of the parasites. This mechanism is similar to that of other anthelminthic agents such as levamisole and pyrantel . This compound’s unique structure allows it to bind effectively to these receptors, making it highly potent against a broad spectrum of parasitic species .
Comparison with Similar Compounds
Tribendimidine: A derivative of Amidantel, developed for its enhanced efficacy against parasitic infections.
Levamisole: Another anthelminthic agent with a similar mechanism of action.
Pyrantel: Shares a similar mode of action by targeting nicotinic acetylcholine receptors.
Uniqueness of this compound: this compound stands out due to its broad-spectrum activity and high potency against various parasitic species. Its unique chemical structure allows for effective binding to neuromuscular receptors, leading to rapid paralysis and death of the parasites. Additionally, this compound has shown good tolerance in animals, with minimal side effects .
Properties
IUPAC Name |
N-[4-[1-(dimethylamino)ethylideneamino]phenyl]-2-methoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10(16(2)3)14-11-5-7-12(8-6-11)15-13(17)9-18-4/h5-8H,9H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFMTNNOZQXQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)NC(=O)COC)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69884-15-7 (mono-hydrochloride) | |
Record name | Amidantel [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70198009, DTXSID80866141 | |
Record name | Amidantel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-{[1-(Dimethylamino)ethylidene]amino}phenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49745-00-8 | |
Record name | N-[4-[[1-(Dimethylamino)ethylidene]amino]phenyl]-2-methoxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49745-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amidantel [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amidantel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMIDANTEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C67IS11N0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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